Cas no 14612-29-4 (Pyrido[3,4-e]-1,2,4-triazine,3-methyl-)
![Pyrido[3,4-e]-1,2,4-triazine,3-methyl- structure](https://ja.kuujia.com/scimg/cas/14612-29-4x500.png)
Pyrido[3,4-e]-1,2,4-triazine,3-methyl- 化学的及び物理的性質
名前と識別子
-
- Pyrido[3,4-e]-1,2,4-triazine,3-methyl-
- 3-methylpyrido[3,4-e][1,2,4]triazine
- 3-Methyl-pyrido(3,4-e)(1,2,4)triazine
- EN300-761146
- SCHEMBL23178622
- 3-Methyl-pyrido[3,4-e][1,2,4]triazine
- CHEMBL79814
- DTXSID90163274
- Z1726151672
- AKOS034086506
- Pyrido[3,4-e]-1,2,4-triazine, 3-methyl-
- 14612-29-4
-
- インチ: InChI=1S/C7H6N4/c1-5-9-7-4-8-3-2-6(7)11-10-5/h2-4H,1H3
- InChIKey: RYAFSYUBWRLFHS-UHFFFAOYSA-N
- ほほえんだ: CC1N=NC2C=CN=CC=2N=1
計算された属性
- せいみつぶんしりょう: 146.05938
- どういたいしつりょう: 146.059246208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 51.6Ų
じっけんとくせい
- PSA: 51.56
Pyrido[3,4-e]-1,2,4-triazine,3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM412129-500mg |
Pyrido[3,4-e]-1,2,4-triazine, 3-methyl- |
14612-29-4 | 95%+ | 500mg |
$1023 | 2022-06-12 | |
Enamine | EN300-761146-1.0g |
3-methylpyrido[3,4-e][1,2,4]triazine |
14612-29-4 | 95% | 1.0g |
$1214.0 | 2024-05-23 | |
Aaron | AR001EE8-250mg |
Pyrido[3,4-e]-1,2,4-triazine, 3-methyl- |
14612-29-4 | 95% | 250mg |
$852.00 | 2025-01-21 | |
1PlusChem | 1P001E5W-5g |
Pyrido[3,4-e]-1,2,4-triazine, 3-methyl- |
14612-29-4 | 98% | 5g |
$4413.00 | 2024-06-20 | |
A2B Chem LLC | AA64212-2.5g |
Pyrido[3,4-e]-1,2,4-triazine, 3-methyl- |
14612-29-4 | 98% | 2.5g |
$2540.00 | 2024-04-20 | |
Enamine | EN300-761146-0.1g |
3-methylpyrido[3,4-e][1,2,4]triazine |
14612-29-4 | 95% | 0.1g |
$420.0 | 2024-05-23 | |
Aaron | AR001EE8-1g |
Pyrido[3,4-e]-1,2,4-triazine, 3-methyl- |
14612-29-4 | 95% | 1g |
$1695.00 | 2025-01-21 | |
Aaron | AR001EE8-10g |
Pyrido[3,4-e]-1,2,4-triazine, 3-methyl- |
14612-29-4 | 95% | 10g |
$7204.00 | 2023-12-16 | |
Aaron | AR001EE8-50mg |
Pyrido[3,4-e]-1,2,4-triazine, 3-methyl- |
14612-29-4 | 95% | 50mg |
$413.00 | 2025-01-21 | |
1PlusChem | 1P001E5W-100mg |
Pyrido[3,4-e]-1,2,4-triazine, 3-methyl- |
14612-29-4 | 95% | 100mg |
$575.00 | 2025-02-19 |
Pyrido[3,4-e]-1,2,4-triazine,3-methyl- 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Pyrido[3,4-e]-1,2,4-triazine,3-methyl-に関する追加情報
Pyrido[3,4-e]-1,2,4-triazine: A Comprehensive Overview
The compound Pyrido[3,4-e]-1,2,4-triazine (CAS No. 14612-29-4) is a heterocyclic aromatic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its fused ring system consisting of a pyridine ring and a 1,2,4-triazine ring. The Pyrido[3,4-e]-1,2,4-triazine system exhibits interesting electronic properties due to its conjugated π-system and nitrogen-rich framework. Recent studies have highlighted its potential applications in various areas such as optoelectronics and drug design.
One of the key aspects of Pyrido[3,4-e]-1,2,4-triazine research is its synthesis. Traditional methods involve multi-step reactions with various coupling agents and catalysts. However, recent advancements have focused on developing more efficient and sustainable synthetic pathways. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction rates and yields. These methods not only simplify the synthesis process but also reduce the environmental footprint associated with traditional chemical reactions.
The structural versatility of Pyrido[3,4-e]-1,2,4-triazine allows for functionalization at multiple positions on the molecule. This has led to the creation of derivatives with tailored properties for specific applications. For example, the introduction of electron-donating or withdrawing groups can significantly alter the electronic characteristics of the compound. Such modifications are crucial in designing materials for applications like organic light-emitting diodes (OLEDs) and sensors.
In terms of optical properties, Pyrido[3,e]triazine derivatives have shown promising results in fluorescence studies. Their ability to emit light under specific conditions makes them potential candidates for use in bioimaging and security labeling technologies. Recent research has also explored their use as building blocks in supramolecular chemistry due to their ability to form stable assemblies through hydrogen bonding and π-π interactions.
The biological activity of Pyrido[3,e]triazine compounds is another area of active research. Studies have shown that certain derivatives exhibit cytotoxicity against cancer cell lines without significantly affecting normal cells. This selective activity suggests their potential as leads for anti-cancer drug development. Additionally, their ability to inhibit specific enzymes involved in disease pathways further highlights their therapeutic potential.
From a materials science perspective,Pyrido[3,e]triazines have been incorporated into polymer frameworks to create advanced materials with enhanced mechanical and thermal stability. These materials are being explored for use in high-performance composites and advanced coatings where durability is critical.
Looking ahead,the development of novel synthetic strategies for Pyrido[3,e]triazines will continue to drive innovation across multiple disciplines.These compounds represent a versatile platform for designing functional materials with tailored properties,making them invaluable tools in modern chemical research.
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